molecular formula C15H11ClN2O2S2 B2575422 4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone CAS No. 338398-48-4

4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone

Cat. No.: B2575422
CAS No.: 338398-48-4
M. Wt: 350.84
InChI Key: QQAYLDSPVMCEDG-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is a sulfone derivative featuring a 1,2,3-thiadiazole core substituted with a phenyl group at the 4-position and a 4-chlorobenzyl sulfone moiety at the 5-position. The sulfone group (-SO₂-) and the aromatic substituents are critical to its chemical and biological properties. Sulfone-containing heterocycles are known for diverse bioactivities, including antifungal, herbicidal, and anti-inflammatory effects . Specifically, compounds with a thiadiazole-sulfone scaffold, such as the agriculturally relevant oxycarboxin, have demonstrated commercial success due to their efficacy against plant pathogens .

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfonyl]-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S2/c16-13-8-6-11(7-9-13)10-22(19,20)15-14(17-18-21-15)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAYLDSPVMCEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 4-chlorobenzyl chloride with 4-phenyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antiviral effects. The compound may also interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring and Sulfone Group

The bioactivity of sulfone-thiadiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Sulfone-Thiadiazole Derivatives
Compound Name R Group on Thiadiazole Sulfone Substituent Molecular Weight Biological Activity Reference
4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone Phenyl 4-Chlorobenzyl Not provided Antifungal (Plasmopara viticola)
4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole 4-Chlorophenyl Ethylsulfonyl 316.4 Not specified
4-Methylphenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone Phenyl 4-Methylphenyl 316.4 Not specified
Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone Methyl Benzyl 288.77 Not specified
2,4-Dichlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone Phenyl 2,4-Dichlorobenzyl Not provided Potential enhanced activity

Key Findings from Comparative Studies

Bioactivity: The target compound’s 4-chlorobenzyl group is associated with antifungal activity against Plasmopara viticola at low concentrations (1 × 10⁻⁵ mg/kg) . Substitution with dichlorobenzyl (as in 2,4-dichlorobenzyl analog) may enhance potency due to increased electron-withdrawing effects but could also raise toxicity concerns .

Structural and Electronic Effects :

  • Chlorine vs. Methyl Groups : The 4-chlorobenzyl group offers stronger electron-withdrawing character than 4-methylphenyl, enhancing electrophilicity and reactivity .
  • Sulfone Oxidation State : Sulfone derivatives (e.g., target compound) are more stable and less reactive than sulfide analogs (e.g., 5-[(3,4-dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole), which may oxidize in biological systems .

Synthetic Accessibility :

  • Synthesis often involves coupling reactions using sodium hydride in DMF (e.g., ) or nucleophilic substitution with chlorobenzoyl chloride ().
  • Steric hindrance from bulky substituents (e.g., dichlorobenzyl) may complicate reactions, as seen in failed methylmagnesium bromide attempts ().

Physicochemical Properties :

  • Lipophilicity: The benzyl and chlorobenzyl groups increase hydrophobicity, improving membrane permeability compared to methyl or ethyl sulfones .
  • Crystallography: Isostructural analogs () show planar molecular conformations, but perpendicular substituent orientations (e.g., fluorophenyl) may disrupt packing and solubility .

Biological Activity

4-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H11ClN2O2S2C_{15}H_{11}ClN_{2}O_{2}S_{2} and belongs to the thiadiazole family, which is known for diverse biological activities. The presence of a sulfone group enhances its stability and reactivity, making it a valuable candidate for drug development and industrial applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to inhibit bacterial replication effectively. The mechanism involves the inhibition of specific enzymes and proteins critical for bacterial growth and survival .

Antiviral Activity

In addition to its antimicrobial effects, this compound also demonstrates antiviral properties . Studies have reported its ability to interfere with viral replication processes, potentially making it useful in treating viral infections .

Anticancer Activity

The compound has garnered attention for its anticancer potential . In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentrations (IC50) observed ranged from as low as 2.32 µg/mL to 91.00 µg/mL across different derivatives .

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. This process involves:

  • Cell Cycle Arrest: Treatment with the compound leads to cell cycle arrest at the S and G2/M phases.
  • Apoptotic Pathways: Increased levels of pro-apoptotic factors such as Bax and caspase-9 were noted in treated cells, indicating the activation of apoptotic pathways .

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

  • Cytotoxicity Against Cancer Cell Lines:
    • A study evaluated various thiadiazole derivatives' cytotoxicity against MCF-7 and HepG2 cell lines using the MTT assay.
    • Compounds with structural modifications showed enhanced activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Antiviral Efficacy:
    • Research demonstrated that certain thiadiazole derivatives exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV), with protective effects reaching up to 90% at specific concentrations .

Summary of Findings

The following table summarizes key biological activities and findings related to this compound:

Activity Type Target IC50 Range (µg/mL) Mechanism
AntimicrobialBacterial pathogensNot specifiedInhibition of enzyme activity
AntiviralViral infectionsNot specifiedInterference with viral replication
AnticancerMCF-7, HepG2 cell lines2.32 - 91.00Induction of apoptosis; cell cycle arrest

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone?

Answer:
The sulfone group in this compound is typically introduced via oxidation of a sulfanyl precursor. For example:

  • Step 1: Synthesize the sulfide intermediate (e.g., 4-chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide) through nucleophilic substitution or cyclization reactions.
  • Step 2: Oxidize the sulfide using agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) under controlled conditions (e.g., 0–5°C, 6–12 hours) to form the sulfone .
    Key considerations include solvent selection (e.g., dichloromethane or methanol) and stoichiometry to avoid overoxidation to sulfonic acids.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorobenzyl protons at δ 4.5–5.0 ppm and thiadiazole ring carbons at δ 150–160 ppm).
  • X-ray Diffraction (XRD): Single-crystal XRD with programs like SHELXL refines bond lengths and angles (e.g., S=O bond ~1.43 Å) and validates stereochemistry .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₉H₁₄ClN₂O₂S₂).

Advanced: How can researchers resolve contradictions in crystallographic data, such as twinning or disorder in the sulfone group?

Answer:

  • Data Collection: Use high-resolution synchrotron data (≤0.8 Å) to improve signal-to-noise ratios.
  • Software Tools: Employ SHELXL’s TWIN/BASF commands for twinned data or PART/SUMP restraints for disordered atoms. Validate refinement with R₁ factors <5% and wR₂ <12% .
  • Cross-Validation: Compare results with WinGX’s PARST or PLATON to detect symmetry mismatches .

Advanced: What experimental design principles apply when evaluating the antitumor activity of sulfone derivatives?

Answer:

  • In Vitro Screening: Follow protocols from the NCI-60 human tumor cell line panel, testing at 10–100 μM concentrations with 48–72 hour exposure. Use MTT assays to quantify viability .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl) to assess impacts on potency. Correlate logP values (e.g., ~3.5) with membrane permeability .
  • Control Experiments: Include reference drugs (e.g., cisplatin) and validate selectivity via non-cancerous cell lines (e.g., HEK293).

Advanced: How can researchers address discrepancies in biological activity data across different studies?

Answer:

  • Standardize Assays: Use consistent cell lines (e.g., MCF-7 for breast cancer) and normalize data to internal controls (e.g., β-actin for protein loading).
  • Data Reprodubility: Validate IC₅₀ values across ≥3 independent experiments with p <0.05 significance.
  • Mechanistic Studies: Perform follow-up experiments (e.g., apoptosis via Annexin V/PI staining or ROS assays) to confirm mode of action .

Basic: What are common side reactions during sulfone synthesis, and how are they mitigated?

Answer:

  • Overoxidation to Sulfonic Acids: Avoid excess oxidizing agent (e.g., limit H₂O₂ to 1.2 equivalents) and monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) .
  • Thiadiazole Ring Degradation: Use low-temperature conditions (−10°C to 0°C) and aprotic solvents (e.g., DCM) to preserve ring integrity .

Advanced: What computational methods support the optimization of sulfone derivatives for drug discovery?

Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tubulin or topoisomerase II). Validate poses with MD simulations (50 ns trajectories) .
  • QSAR Modeling: Generate predictive models using descriptors like polar surface area (PSA) and Hammett σ constants to prioritize analogs with improved bioavailability .

Basic: How is the stability of the sulfone group assessed under physiological conditions?

Answer:

  • pH Stability Tests: Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Plasma Stability: Use human plasma at 37°C; sulfones typically show >80% stability over 4 hours due to resistance to esterases .

Advanced: What strategies are effective for scaling up sulfone synthesis without compromising yield?

Answer:

  • Flow Chemistry: Implement continuous-flow reactors to enhance heat/mass transfer during oxidation steps (residence time ~30 min, 25°C).
  • Catalytic Oxidation: Explore recyclable catalysts (e.g., TiO₂ nanoparticles) to reduce waste and improve atom economy .

Advanced: How can researchers elucidate the role of the thiadiazole ring in biological activity?

Answer:

  • Isosteric Replacement: Synthesize analogs replacing thiadiazole with triazole or oxadiazole rings. Compare IC₅₀ values to identify pharmacophore requirements .
  • Electron Density Analysis: Use DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and identify nucleophilic/electrophilic hotspots .

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